![molecular formula C15H18O2 B2616546 3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287290-17-7](/img/structure/B2616546.png)
3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Description
“3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a potentially useful bicyclo[1.1.1]pentane building block . It is used as an intermediate for the preparation of heteroaryldihydropyrimidine derivatives which are applied for the treatment of hepatitis B infections .
Synthesis Analysis
The synthesis of this compound involves a practical metal-free homolytic aromatic alkylation protocol . A 9-step chiral-pool synthesis of a novel BCP-containing boronic ester coupling partner has been developed, which could serve as a common precursor to the target analogue as well as other analogues with further modifications to the aromatic core .Molecular Structure Analysis
The molecular formula of “3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is C6H8O2 . The average mass is 112.127 Da and the monoisotopic mass is 112.052429 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a practical metal-free homolytic aromatic alkylation protocol . The Curtius rearrangement of acid, followed by acidic N-Boc deprotection, leads to the formation of the N-Boc amino acid .Future Directions
The future directions for “3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” could involve expanding the frontiers of contemporary medicinal chemistry . The design and synthesis of more chemically and metabolically stable lipoxin analogues has been the focus of considerable interest in recent years .
properties
IUPAC Name |
3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-9-4-10(2)12(11(3)5-9)14-6-15(7-14,8-14)13(16)17/h4-5H,6-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEFFBKWDJRXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
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